N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[(2-Chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 2-chlorophenyl carbonyl group linked via an ethylamino spacer to the indole core. Key features include:
- Core structure: 1H-indole-2-carboxamide.
- Substituents: A 2-chlorophenyl group attached via a carbonyl-aminoethyl linker.
Properties
IUPAC Name |
N-[2-[(2-chlorobenzoyl)amino]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-3-2-6-13(14)17(23)20-9-10-21-18(24)16-11-12-5-1-4-8-15(12)22-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITSUYVQNFGLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminoethyl-1H-indole-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound shares its indole-2-carboxamide scaffold with multiple analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent and Structural Comparison
Key Observations :
- Indole Modifications : Analogs such as 12f and 35c introduce halogen (Cl) or alkyl (hexyl, hydroxymethyl) groups at the 3- or 5-positions, enhancing lipophilicity or enabling hydrogen bonding .
- Linker Diversity: The target compound’s ethylamino linker contrasts with phenethyl (12f, 35c) or sulfonamido-ethyl (R1L2) spacers, affecting flexibility and steric bulk .
- Aromatic Group Variations: The 2-chlorophenyl group in the target compound differs from 4-chlorophenoxy (5) or benzoylphenethyl (35c), altering electronic properties and binding interactions .
Key Observations :
Physicochemical Properties
Melting points, NMR data, and elemental analysis highlight stability and purity differences:
Table 3: Analytical Data Comparison
Key Observations :
- Thermal Stability: The high melting point of 12f (198–200°C) suggests strong crystalline packing, likely due to hydrogen bonding from the 5-Cl and dimethylamino groups .
- Spectroscopic Trends : Indole NH protons typically resonate near δ 9.0–10.0, while alkyl and aromatic protons appear in δ 1.0–7.5 regions .
Pharmacological and Functional Implications
While direct activity data for the target compound are absent, structural analogs provide insights:
- CB1 Receptor Modulation : Analogs like ORG27569 () act as CB1 allosteric modulators, with 3-alkyl and 5-Cl substituents critical for binding .
- Antiviral Potential: Sulfonamide-substituted analogs (e.g., R1L2) demonstrate HIV-1 inhibition, highlighting the role of electronegative groups .
- Photoactivatable Functionality : 35c ’s hydroxymethyl group enables photolabeling studies, suggesting applications in target identification .
Biological Activity
N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, a compound belonging to the indole-2-carboxamide family, has garnered attention due to its potential biological activities, particularly in the modulation of cannabinoid receptors. This article reviews the biological activity of this compound, focusing on its structure-activity relationship (SAR), mechanisms of action, and therapeutic implications based on recent research findings.
1. Structure-Activity Relationship (SAR)
The biological activity of indole derivatives, including this compound, is heavily influenced by their structural features. The presence of various substituents can significantly affect their potency and selectivity towards specific biological targets.
Key Findings:
- Substituents : The presence of halogen groups (such as chlorine) on the phenyl ring enhances binding affinity to cannabinoid receptors. For instance, compounds with a chloro group at the C5 position exhibited improved allosteric modulation at the CB1 receptor compared to their non-halogenated counterparts .
- Amide Bond : The carboxamide functionality is crucial for maintaining activity. Modifications to the linker between the indole and phenyl rings can lead to a loss of activity .
This compound primarily acts as a negative allosteric modulator of the CB1 receptor. This mechanism involves altering the receptor's conformation without directly activating it, thereby reducing the efficacy of agonists like CP55,940.
Research Insights:
- Calcium Mobilization Assays : Studies have demonstrated that this compound decreases the maximum response (E_max) of CB1 agonists in a dose-dependent manner, suggesting that it functions through an allosteric mechanism rather than as a competitive antagonist .
- Potency : The most potent analogs in related studies have shown IC50 values in the low nanomolar range, indicating strong interactions with cannabinoid receptors .
3. Therapeutic Implications
The modulation of cannabinoid receptors has significant therapeutic implications, particularly in treating conditions such as anxiety, pain, and obesity. The ability of this compound to selectively modulate these receptors could lead to novel therapeutic strategies.
Potential Applications:
- Pain Management : By modulating CB1 activity without fully activating it, this compound may provide analgesic effects with reduced side effects compared to full agonists.
- Neuroprotection : Research suggests that cannabinoid modulation can have neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activity Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
